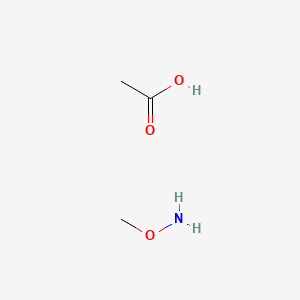
Acetic acid--O-methylhydroxylamine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid–O-methylhydroxylamine (1/1) is a compound that combines acetic acid and O-methylhydroxylamine in a 1:1 ratio Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its pungent smell and sour tasteIt is a derivative of hydroxylamine where the hydroxyl hydrogen is replaced by a methyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of acetic acid–O-methylhydroxylamine involves the O-alkylation of hydroxylamine derivatives. One common method is the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime:
(CH3)2CNOCH3+H2O→(CH3)2CO+H2NOCH3
Another method involves the methanolysis of hydroxylamine sulfonates:
H2NOSO3−+CH3OH→H2NOCH3+HSO4−
These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts .
Industrial Production Methods
Industrial production of acetic acid–O-methylhydroxylamine follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and cost-effectiveness. Industrial methods often involve continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid–O-methylhydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can be reduced to form simpler compounds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions often require specific conditions such as controlled pH, temperature, and the presence of catalysts .
Major Products
The major products formed from these reactions vary depending on the type of reaction and the conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce simpler amines .
Scientific Research Applications
Acetic acid–O-methylhydroxylamine has several scientific research applications:
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of acetic acid–O-methylhydroxylamine involves its interaction with molecular targets such as enzymes and DNA. In biological systems, it can inhibit base excision repair (BER) by covalently binding to apurinic/apyrimidinic (AP) sites in DNA. This inhibition can lead to an increase in DNA strand breaks and apoptosis, making it a potential adjunct in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine (NH₂OH): A precursor to O-methylhydroxylamine, it has similar reactivity but lacks the methyl group.
Methanol (CH₃OH): Shares the methoxy group but lacks the amino functionality.
N-methylhydroxylamine (CH₃NH₂OH): An isomer of O-methylhydroxylamine with the methyl group attached to the nitrogen instead of the oxygen
Uniqueness
Acetic acid–O-methylhydroxylamine is unique due to its combination of acetic acid and O-methylhydroxylamine, which imparts distinct chemical properties and reactivity. Its ability to inhibit BER and form stable imines makes it valuable in both research and industrial applications .
Properties
CAS No. |
58672-06-3 |
|---|---|
Molecular Formula |
C3H9NO3 |
Molecular Weight |
107.11 g/mol |
IUPAC Name |
acetic acid;O-methylhydroxylamine |
InChI |
InChI=1S/C2H4O2.CH5NO/c1-2(3)4;1-3-2/h1H3,(H,3,4);2H2,1H3 |
InChI Key |
RYUQELPFJLDDEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


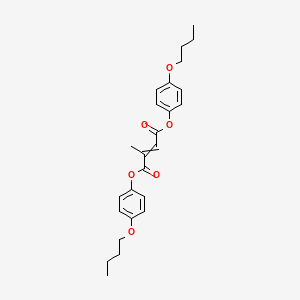


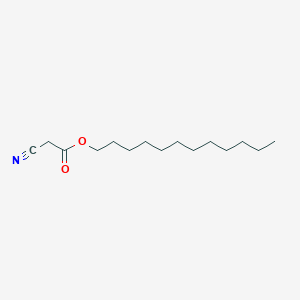
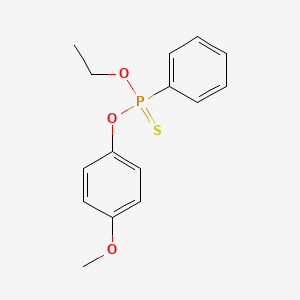
![N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide](/img/structure/B14616129.png)
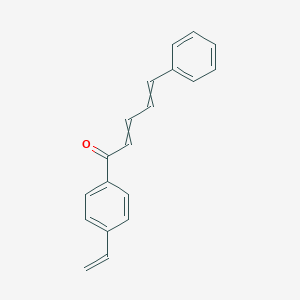
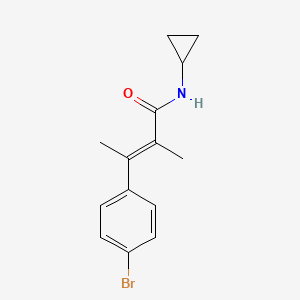
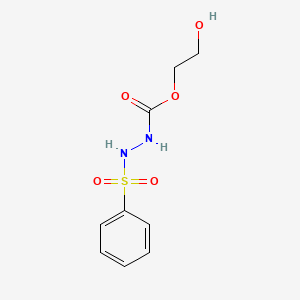
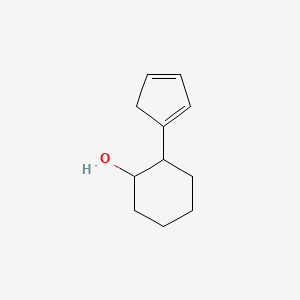
![1,2,4-Triazolo[4,3-b]pyridazine, 6-ethoxy-](/img/structure/B14616170.png)
![[(2-Methylprop-2-en-1-yl)selanyl]benzene](/img/structure/B14616174.png)

![2-[(Cyclohexylmethyl)amino]-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B14616180.png)
